molecular formula C21H16N2O3S B394422 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE

2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE

Cat. No.: B394422
M. Wt: 376.4g/mol
InChI Key: PTRDMHRFPICTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a naphthyl group

Preparation Methods

The synthesis of 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the naphthyl ethanone moiety is attached through a nucleophilic substitution reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring and sulfanyl group are key functional groups that contribute to its biological activity by forming hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and naphthyl-containing molecules. For example:

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C21H16N2O3S/c1-25-18-10-8-15(9-11-18)20-22-23-21(26-20)27-13-19(24)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3

InChI Key

PTRDMHRFPICTQE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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